Foreword: Navigating the Landscape of Specialized Reagents
Foreword: Navigating the Landscape of Specialized Reagents
An In-depth Technical Guide to the Physical Properties of 2-Iodo-6-methoxybenzaldehyde
In the realm of synthetic chemistry and drug development, researchers frequently encounter novel or sparsely documented compounds. 2-Iodo-6-methoxybenzaldehyde (CAS No. 5025-59-2) is one such molecule—a valuable synthetic intermediate whose comprehensive physical properties are not widely published in readily accessible databases. This guide is therefore structured not as a static data sheet, but as a methodological framework for the research scientist. It provides the foundational principles and detailed experimental protocols necessary to empirically determine the key physical characteristics of this compound, or any similarly under-characterized substance. By understanding the how and why of these determinations, researchers can ensure data integrity, optimize reaction conditions, and maintain the highest standards of laboratory safety.
Molecular Identity and Structure
A precise understanding of a molecule's structure is the bedrock upon which all other characterizations are built.
1.1 Core Identification
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IUPAC Name: 2-iodo-6-methoxybenzaldehyde
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CAS Number: 5025-59-2
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Molecular Formula: C₈H₇IO₂
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Molecular Weight: 262.05 g/mol
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InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N
1.2 Structural Analysis
The structure of 2-Iodo-6-methoxybenzaldehyde features a benzene ring substituted with three key functional groups:
-
An aldehyde group (-CHO) at position C1.
-
An iodine atom (-I) at position C2.
-
A methoxy group (-OCH₃) at position C6.
The ortho-positioning of the bulky iodine atom and the methoxy group relative to the aldehyde creates significant steric hindrance. This structural feature is critical as it influences the molecule's reactivity, crystal packing, and, consequently, its physical properties like melting point and solubility.
Physical State and Appearance
2-Iodo-6-methoxybenzaldehyde is typically supplied as a yellow solid. Visual inspection is the first, crucial step in assessing a chemical's purity. Any deviation from a uniform color and crystalline form, such as discoloration, clumping, or the presence of an oily residue, may indicate degradation or the presence of impurities.
Thermal Properties: Melting and Boiling Points
Thermal transition points are fundamental physical constants that provide insights into a compound's purity and the strength of its intermolecular forces.
3.1 Melting Point: A Criterion of Purity
A sharp, well-defined melting point is a strong indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. While a specific, verified melting point for 2-Iodo-6-methoxybenzaldehyde is not consistently reported, data from structurally similar isomers suggests an expected range. For instance, 2-Iodo-5-methoxybenzaldehyde has a reported melting point of 110-115°C[1], while 3-Iodo-4-methoxybenzaldehyde melts at 107-112°C.[2]
3.1.1 Self-Validating Protocol for Melting Point Determination
This protocol ensures accuracy through the use of a calibrated apparatus and a systematic heating process.
Materials:
-
Melting point apparatus (e.g., Thiele tube or digital device)
-
Capillary tubes (sealed at one end)
-
Sample of 2-Iodo-6-methoxybenzaldehyde
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: On a clean, dry watch glass, crush a small amount of the solid into a fine powder. A fine powder ensures uniform heat transfer.[3]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the sample is visible through the magnifying lens.
-
Rapid Heating (Initial Run): Heat the sample rapidly to get a preliminary, approximate melting range. This saves time and identifies the temperature range of interest.
-
Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20°C below the approximate melting point found in the initial run.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium, allowing for an accurate reading.[3]
-
Record the Range: Note the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁–T₂.
3.2 Boiling Point
The boiling point for this compound is not documented in available literature, likely due to its high molecular weight and solid nature, suggesting it would require vacuum distillation to prevent decomposition at atmospheric pressure. For comparison, the less-substituted 2-methoxybenzaldehyde has a boiling point of 238°C at 760 mmHg.[4]
Solubility Profile: Guiding Solvent Selection
Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques like chromatography. The "like dissolves like" principle is a useful starting point, but a systematic experimental approach is definitive.
4.1 Predicted Solubility
Based on its structure, 2-Iodo-6-methoxybenzaldehyde is a polar molecule. However, the large, nonpolar iodinated benzene ring is expected to limit its solubility in water. It is predicted to be soluble in common organic solvents such as:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
4.2 Experimental Protocol for Solubility Determination
This hierarchical testing protocol efficiently classifies the compound's solubility characteristics.
Materials:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Sample of 2-Iodo-6-methoxybenzaldehyde
-
Solvents: Deionized Water, Diethyl Ether, 5% NaOH(aq), 5% HCl(aq), common organic solvents (e.g., ethanol, acetone, DCM).
Procedure:
-
Initial Test: Add approximately 10-20 mg of the solid to a test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent in portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously shake or vortex the tube for at least 30 seconds to facilitate dissolution.[5][6]
-
Observation: A compound is considered "soluble" if it completely dissolves to form a clear, homogeneous solution. If a separate phase or solid particles remain, it is "insoluble" or "sparingly soluble."
-
Systematic Approach: Follow a logical progression of solvents as outlined in the workflow diagram below. Testing in water first, followed by aqueous acid and base, can provide initial clues about the compound's functional groups and polarity.[7][8]
Workflow for Compound Characterization
Caption: A logical workflow for the initial physical characterization of a solid organic compound.
Spectroscopic Signature
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring. Due to their positions and coupling, they would likely appear as a complex multiplet between δ 6.8-7.6 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9-4.1 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 189-193 ppm. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at δ 189.0 ppm.[9]
-
Aromatic Carbons (C-O, C-I, C-H): Six distinct signals are expected between δ 90-165 ppm. The carbon attached to the iodine (C-I) would appear at a higher field (further upfield) than the others, likely around δ 90-100 ppm, due to the heavy atom effect. The carbon attached to the methoxy group (C-O) would be significantly downfield, around δ 160-162 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.[9]
5.2 Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
-
C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H bond, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption band is expected around 1240-1260 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Iodo-6-methoxybenzaldehyde is not widely available, data from related iodo- and methoxy-substituted benzaldehydes indicates a consistent hazard profile. Researchers should handle this compound with the appropriate precautions.[10][11][12]
6.1 Potential Hazards
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.
6.2 Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield (meeting EN166 standard).
-
Wear nitrile or other appropriate chemical-resistant gloves.
-
Use a lab coat to prevent skin contact.
-
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]
Conclusion
2-Iodo-6-methoxybenzaldehyde serves as a prime example of a specialized chemical reagent where a thorough understanding of experimental methodology is more valuable than a mere list of properties. This guide provides the necessary protocols and theoretical framework for researchers to confidently characterize this compound. By applying these self-validating experimental procedures, scientists can generate reliable physical property data, ensuring the success and safety of their research and development endeavors.
References
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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SpectraBase. 2-Hydroxy-3-iodo-6-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). [Link]
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ChemBK. (2024, April 9). 2-hydroxy-6-(methoxymethoxy)benzaldehyde. [Link]
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Wikipedia. 2-Methoxybenzaldehyde. [Link]
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NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]
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